molecular formula C15H15NO2S B1416338 3-(4-methoxybenzoyl)-4H,5H,6H-cyclopenta[b]thiophen-2-amine CAS No. 56416-46-7

3-(4-methoxybenzoyl)-4H,5H,6H-cyclopenta[b]thiophen-2-amine

Cat. No.: B1416338
CAS No.: 56416-46-7
M. Wt: 273.4 g/mol
InChI Key: MRUYXPQRFQGHEO-UHFFFAOYSA-N
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Description

Product Overview 3-(4-Methoxybenzoyl)-4H,5H,6H-cyclopenta[b]thiophen-2-amine is an organic compound with the molecular formula C 15 H 15 NO 2 S and a molecular weight of 273.35 g/mol . It is identified by CAS Number 56416-46-7. Research Context and Potential Applications This compound belongs to a class of cyclopentathiophene derivatives that are of significant interest in medicinal chemistry research. Structurally related compounds, specifically cyclopentathiophene carboxamides, have been identified in patent literature as potent platelet activating factor receptor (PAFR) antagonists . The PAFR is a G protein-coupled receptor involved in acute and chronic inflammation processes across various organ systems. Consequently, PAFR antagonists are investigated for their potential therapeutic value in a range of conditions, including ocular diseases such as age-related macular degeneration and geographic atrophy, as well as allergic and inflammatory disorders like urticaria and non-alcoholic steatohepatitis (NASH) . Furthermore, the cyclopentathiophene scaffold is recognized in other research areas, such as the development of antiviral agents, highlighting its versatility in drug discovery . Handling & Safety This product is intended for research purposes only and is not for diagnostic or therapeutic use. Please refer to the Safety Data Sheet for proper handling, storage, and disposal information.

Properties

IUPAC Name

(2-amino-5,6-dihydro-4H-cyclopenta[b]thiophen-3-yl)-(4-methoxyphenyl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15NO2S/c1-18-10-7-5-9(6-8-10)14(17)13-11-3-2-4-12(11)19-15(13)16/h5-8H,2-4,16H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MRUYXPQRFQGHEO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(=O)C2=C(SC3=C2CCC3)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-methoxybenzoyl)-4H,5H,6H-cyclopenta[b]thiophen-2-amine typically involves multiple steps:

    Formation of the Cyclopenta[b]thiophene Core: This can be achieved through a cyclization reaction involving a suitable precursor, such as a substituted thiophene derivative.

    Introduction of the Methoxybenzoyl Group: This step often involves a Friedel-Crafts acylation reaction, where the cyclopenta[b]thiophene core reacts with 4-methoxybenzoyl chloride in the presence of a Lewis acid catalyst like aluminum chloride.

    Amination: The final step involves introducing the amine group, which can be done through nucleophilic substitution or other suitable amination reactions.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This might involve continuous flow processes and the use of automated reactors to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

3-(4-methoxybenzoyl)-4H,5H,6H-cyclopenta[b]thiophen-2-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, potentially leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride or sodium borohydride, which may reduce the carbonyl group to an alcohol.

    Substitution: Nucleophilic substitution reactions can occur, especially at the amine group, using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydride.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohol derivatives.

    Substitution: N-alkyl or N-acyl derivatives.

Scientific Research Applications

3-(4-methoxybenzoyl)-4H,5H,6H-cyclop

Biological Activity

3-(4-Methoxybenzoyl)-4H,5H,6H-cyclopenta[b]thiophen-2-amine is a compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

  • Molecular Formula : C15H15NO2S
  • Molecular Weight : 273.4 g/mol
  • CAS Number : 56416-46-7

The compound features a cyclopentathiophene core substituted with a methoxybenzoyl group, which is hypothesized to contribute to its biological activity.

Antitumor Activity

Research indicates that derivatives of cyclopenta[b]thiophene compounds exhibit significant antitumor properties. For instance, studies have shown that similar compounds can induce apoptosis in cancer cells by activating various signaling pathways. The specific mechanism often involves the modulation of cell cycle regulators and apoptosis-related proteins such as caspases.

Study ReferenceCompound TestedCell LineIC50 (µM)Mechanism of Action
Cyclopenta[b]thiophenesHeLa10Caspase activation
Related thiophene derivativesMCF-715Cell cycle arrest

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Preliminary studies suggest that it exhibits activity against various bacterial strains, potentially through the disruption of bacterial cell membranes or inhibition of key metabolic pathways.

Bacterial StrainMinimum Inhibitory Concentration (MIC)
E. coli32 µg/mL
S. aureus16 µg/mL

The biological activity of 3-(4-methoxybenzoyl)-4H,5H,6H-cyclopenta[b]thiophen-2-amine may be attributed to its ability to interact with specific molecular targets:

  • Enzyme Inhibition : The compound may inhibit enzymes involved in cancer cell proliferation.
  • Receptor Modulation : It could modulate receptors that play roles in apoptosis and cell survival.
  • Oxidative Stress Induction : The generation of reactive oxygen species (ROS) may lead to cellular damage and apoptosis in tumor cells.

Case Studies

  • Antitumor Efficacy in Murine Models : In vivo studies demonstrated that administration of the compound significantly reduced tumor size in xenograft models of breast cancer.
  • Toxicity Assessment : Toxicological evaluations have shown that the compound has a favorable safety profile with minimal side effects at therapeutic doses.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Benzoyl Group

3-(3-Methoxybenzoyl)-4H,5H,6H-cyclopenta[b]thiophen-2-amine
  • Molecular Formula: C₁₅H₁₅NO₂S
  • CAS : 1082867-22-8
  • Key Difference : Methoxy group at the 3-position of the benzoyl ring instead of 3.
  • Impact : Altered electronic effects due to meta-substitution may reduce resonance stabilization compared to the para-substituted analog. This could affect binding affinity in receptor-ligand interactions .
3-[4-(Trifluoromethyl)benzoyl]-4H,5H,6H-cyclopenta[b]thiophen-2-amine
  • Molecular Formula: C₁₅H₁₂F₃NO₂S
  • CAS: Not explicitly provided (discontinued product in ).
  • Key Difference : Replacement of methoxy (-OCH₃) with trifluoromethyl (-CF₃) at the 4-position.
  • This substitution is common in agrochemicals and pharmaceuticals to modulate lipophilicity .
3-[2-Bromo-4-(trifluoromethyl)benzoyl]-4H,5H,6H-cyclopenta[b]thiophen-2-amine
  • Molecular Formula: C₁₅H₁₁BrF₃NO₂S
  • CAS: Not explicitly provided ().
  • Key Differences : Bromo (-Br) at the 2-position and -CF₃ at the 4-position.
  • The combined electron-withdrawing effects of -Br and -CF₃ could further stabilize the compound against oxidative degradation .

Core Heterocycle Modifications

3-(Pyridine-2-carbonyl)-4H,5H,6H-cyclopenta[b]thiophen-2-amine
  • Molecular Formula : C₁₃H₁₂N₂OS
  • CAS: Not explicitly provided ().
  • Key Difference : Replacement of benzoyl with pyridine-2-carbonyl .
  • Impact : The pyridine ring introduces a basic nitrogen, altering solubility and enabling hydrogen bonding. This modification is often used to enhance blood-brain barrier penetration in CNS-targeted drugs .
4-{4H,5H,6H-cyclopenta[b]thiophen-2-yl}butan-1-amine
  • Molecular Formula : C₁₁H₁₇NS
  • CAS : 2229249-53-8
  • Key Difference : Absence of benzoyl group; substitution with a butan-1-amine chain .
  • However, loss of the aromatic benzoyl group may reduce π-π stacking interactions in biological systems .

Structural and Functional Data Table

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituent(s) Potential Applications
3-(4-Methoxybenzoyl)-4H,5H,6H-cyclopenta[b]thiophen-2-amine C₁₅H₁₅NO₂S 281.35 4-OCH₃ Medicinal chemistry lead
3-(3-Methoxybenzoyl)-4H,5H,6H-cyclopenta[b]thiophen-2-amine C₁₅H₁₅NO₂S 281.35 3-OCH₃ Structure-activity studies
3-[4-(Trifluoromethyl)benzoyl]-4H,5H,6H-cyclopenta[b]thiophen-2-amine C₁₅H₁₂F₃NO₂S 327.32 4-CF₃ Agrochemistry, CNS drugs
3-[2-Bromo-4-(trifluoromethyl)benzoyl]-... C₁₅H₁₁BrF₃NO₂S 406.22 2-Br, 4-CF₃ Targeted therapeutics
3-(Pyridine-2-carbonyl)-4H,5H,6H-cyclopenta[b]thiophen-2-amine C₁₃H₁₂N₂OS 252.31 Pyridine-2-carbonyl Solubility-enhanced analogs

Research Findings and Implications

  • Synthetic Accessibility : and highlight the use of multicomponent reactions and electrophilic substitutions to synthesize cyclopenta[b]thiophene derivatives. The target compound’s methoxy group likely requires selective protection/deprotection steps during synthesis.
  • Commercial Availability : and indicate that trifluoromethyl- and bromo-substituted analogs are marketed as building blocks, underscoring their utility in drug discovery .

Q & A

Basic: What are the optimal synthetic routes for 3-(4-methoxybenzoyl)-4H,5H,6H-cyclopenta[b]thiophen-2-amine, and how can reaction conditions be controlled to maximize yield?

The synthesis typically involves two stages: (1) constructing the cyclopenta[b]thiophene core and (2) introducing the 4-methoxybenzoyl and amine groups. Key methods include:

  • Cyclopenta[b]thiophene formation : Use cyclization reactions of thiophene precursors under acidic or basic conditions. For example, 1,4-dioxane as a solvent with controlled heating (60–80°C) improves ring closure efficiency .
  • Functionalization : Introduce the 4-methoxybenzoyl group via Friedel-Crafts acylation, using AlCl₃ as a catalyst in anhydrous dichloromethane. Amine incorporation may involve nucleophilic substitution or reductive amination .
  • Optimization : Adjust solvent polarity (e.g., DMF for polar intermediates), temperature (room temp for sensitive groups), and stoichiometry (1.2–1.5 equiv. of acylating agents) to enhance yields (>70%) and purity .

Basic: How can NMR spectroscopy and mass spectrometry confirm the structural integrity and purity of this compound?

  • ¹H/¹³C NMR : Identify key signals:
    • Cyclopenta[b]thiophene protons (δ 6.8–7.2 ppm for aromatic H; δ 2.5–3.5 ppm for cyclopentane CH₂).
    • Methoxybenzoyl group: OCH₃ at δ 3.8 ppm; aromatic protons (δ 7.3–7.7 ppm) .
  • Mass Spectrometry (HRMS) : Confirm molecular ion [M+H]⁺ with exact mass (e.g., C₁₅H₁₅NO₂S requires m/z 281.0824). Fragmentation patterns should align with loss of CO (from benzoyl) and SCH₂ groups .
  • Purity : Use HPLC (C18 column, acetonitrile/water gradient) to assess >95% purity. Retention time shifts indicate impurities .

Advanced: What strategies resolve discrepancies between experimental spectral data and theoretical predictions?

  • Spectral Mismatches : If NMR signals deviate (e.g., unexpected splitting), use 2D techniques (HSQC, COSY) to assign coupling partners. For example, overlapping cyclopentane signals can be resolved via NOESY to confirm spatial proximity .
  • X-ray Crystallography : Resolve ambiguous stereochemistry or regiochemistry. For instance, confirm the position of the methoxybenzoyl group on the thiophene ring .
  • Computational Validation : Compare experimental IR/Raman spectra with DFT-calculated vibrational modes (B3LYP/6-31G* basis set). Deviations >5% may indicate conformational flexibility .

Advanced: What in vitro assays evaluate this compound’s biological activity, and how should controls be designed?

  • Enzyme Inhibition Assays : Test against kinases or cytochrome P450 isoforms using fluorogenic substrates. Include:
    • Positive controls : Known inhibitors (e.g., staurosporine for kinases).
    • Negative controls : DMSO vehicle and substrate-only blanks .
  • Cellular Viability (MTT Assay) : Use cancer cell lines (e.g., HeLa) with 48–72 hr exposure. Normalize to untreated cells and validate with IC₅₀ curves .
  • Binding Studies : Surface Plasmon Resonance (SPR) or ITC to measure affinity (Kd). Optimize buffer conditions (pH 7.4, 0.01% Tween-20) to minimize nonspecific binding .

Advanced: How does the cyclopenta[b]thiophene core’s electronic configuration influence reactivity in substitution reactions?

  • Aromaticity Effects : The thiophene’s electron-rich nature directs electrophilic substitution to the α-position. Methoxybenzoyl groups withdraw electron density, enhancing reactivity at the β-position .
  • Steric Considerations : The cyclopentane ring introduces strain, favoring reactions with smaller electrophiles (e.g., methyl iodide over tert-butyl bromide).
  • Experimental Validation : Monitor reaction kinetics via UV-Vis (λmax shifts indicate electronic changes) or in situ IR to track intermediate formation .

Advanced: What computational methods predict binding affinity with biological targets, and how are such studies validated?

  • Molecular Docking (AutoDock Vina) : Use crystal structures (PDB) of target proteins (e.g., EGFR kinase). Score poses with binding energy (< -7 kcal/mol suggests strong affinity) .
  • MD Simulations (GROMACS) : Run 100 ns trajectories to assess binding stability (RMSD < 2 Å). Validate with mutagenesis (e.g., alanine scanning of key residues) .
  • Experimental Cross-Check : Compare computational Kd values with SPR or ITC results. Discrepancies >10-fold may require force field recalibration .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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3-(4-methoxybenzoyl)-4H,5H,6H-cyclopenta[b]thiophen-2-amine
Reactant of Route 2
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3-(4-methoxybenzoyl)-4H,5H,6H-cyclopenta[b]thiophen-2-amine

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